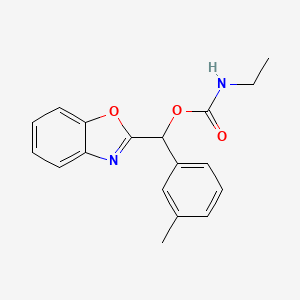![molecular formula C13H14N2O B12917184 1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one CAS No. 73554-46-8](/img/structure/B12917184.png)
1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one is a complex organic compound that belongs to the class of azocinoindoles. This compound is characterized by a tetracyclic ring system that includes an indole moiety fused with an azocine ring. The structure of this compound is significant due to its presence in various natural products and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one typically involves multiple steps starting from simpler organic molecules. One common synthetic route begins with the preparation of a carbazole derivative, which is then subjected to a series of reactions to construct the azocinoindole framework. Key steps in the synthesis include:
Formation of Carbazole Derivative: Starting from phenylhydrazine hydrochloride and dimethyl ®-2-(3-oxocyclohexyl)malonate.
Cyclization and Dehydrogenation: The intermediate compounds undergo cyclization and dehydrogenation reactions to form the tetracyclic ring system.
Final Steps: The final steps involve functional group modifications to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminium hydride.
Solvents: Tetrahydrofuran, dichloromethane.
Catalysts: Rhodium (I) carbonyl hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the azocinoindole structure .
Aplicaciones Científicas De Investigación
1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including anti-HIV properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of non-linear optical materials due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5,6,11-Hexahydro-1H-azocino[3,4-b]indol-1-ones .
- 1,2,3,4,5,7-Hexahydro-6H-azocino[4,3-b]indol-6-ones .
- 1,2,3,4,5,6-Hexahydro-1,5-methanoazocino[4,3-b]indole .
Uniqueness
1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one is unique due to its specific tetracyclic structure and the presence of an indole moiety fused with an azocine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
73554-46-8 |
|---|---|
Fórmula molecular |
C13H14N2O |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1,2,3,5,6,7-hexahydroazocino[5,4-b]indol-4-one |
InChI |
InChI=1S/C13H14N2O/c16-13-6-5-12-10(7-8-14-13)9-3-1-2-4-11(9)15-12/h1-4,15H,5-8H2,(H,14,16) |
Clave InChI |
QLZKMMUJNQUOFT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NCCC2=C1NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


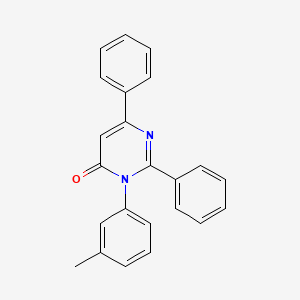
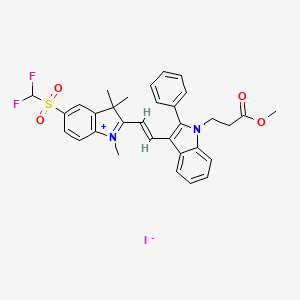

![4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12917112.png)
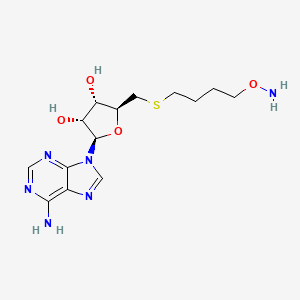
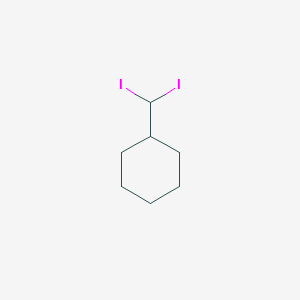

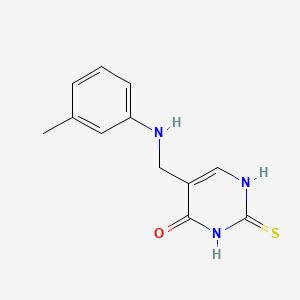

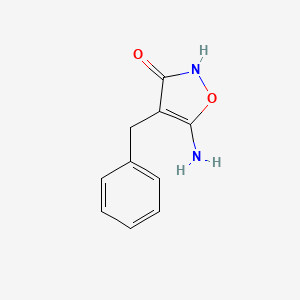


![5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12917167.png)
